S-(Thiobenzoyl)thioglycolic acid
Description
Nomenclature and Chemical Identity in Research Contexts
In scientific literature and chemical databases, S-(Thiobenzoyl)thioglycolic acid is identified by a variety of names and chemical codes that ensure its precise identification. The most common synonym is (Thiobenzoylthio)acetic acid. tcichemicals.comsigmaaldrich.com Its IUPAC name is 2-(benzenecarbonothioylsulfanyl)acetic acid. vulcanchem.com The compound is a solid, appearing as a powder ranging in color from orange and dark brown to red. chemimpex.comcymitquimica.com
Below is an interactive table detailing the key chemical identifiers for this compound.
| Identifier | Value | Source(s) |
| CAS Number | 942-91-6 | vulcanchem.comchemimpex.comscbt.com |
| Molecular Formula | C₉H₈O₂S₂ | vulcanchem.comchemimpex.comscbt.com |
| Molecular Weight | ~212.29 g/mol | vulcanchem.comchemimpex.comscbt.comsigmaaldrich.com |
| IUPAC Name | 2-(benzenecarbonothioylsulfanyl)acetic acid | vulcanchem.com |
| Common Synonyms | (Thiobenzoylthio)acetic acid, Dithiobenzoic acid carboxymethyl ester, Carboxymethyl dithiobenzoate | sigmaaldrich.comchemimpex.comcymitquimica.com |
| InChI | 1S/C9H8O2S2/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | vulcanchem.comsigmaaldrich.com |
| InChIKey | XBEIANFIOZTEDE-UHFFFAOYSA-N | vulcanchem.comsigmaaldrich.com |
| SMILES | O=C(O)CSC(=S)c1ccccc1 | vulcanchem.comsigmaaldrich.com |
| PubChem CID | 70336 | vulcanchem.com |
Historical Perspectives on Early Research and Discovery
The parent compound, thioglycolic acid (TGA), has a long history, with its synthesis first described in 1862 and its utility in reducing disulfide bonds in proteins being identified in the 1930s. wikipedia.orggoogle.com However, the specific prominence of this compound in academic research is more recent and is intrinsically linked to the development of controlled radical polymerization techniques.
Significance as a Research Compound
The primary significance of this compound in academic research lies in its function as a highly efficient chain transfer agent in RAFT polymerization. sigmaaldrich.comsigmaaldrich.com This process allows for the synthesis of well-defined polymers with predictable molecular weights and low polydispersity. monash.edu
Key Research Applications:
RAFT Polymerization: It is widely employed as a RAFT agent for controlling the polymerization of various monomers. sigmaaldrich.com Its effectiveness has been demonstrated for "more-activated" monomers such as styrene (B11656), methyl methacrylate (B99206) (MMA), butyl acrylate, and divinylbenzene. sigmaaldrich.comsigmaaldrich.commonash.edusigmaaldrich.com The thiocarbonylthio group is transferred between growing polymer chains, acting as a dormant species to control the polymerization. sigmaaldrich.com
Thiobenzoylation Reagent: The compound serves as a reagent for thiobenzoylation, which is the introduction of a thiobenzoyl group into a target molecule. sigmaaldrich.com
Synthetic Intermediate: It is a versatile building block in organic synthesis. smolecule.com Research has shown its use in synthesizing other complex molecules, including:
N-Thiobenzoylamino acids through reactions with amino acids. sigmaaldrich.comsigmaaldrich.com
Thiobenzoic acid O-esters via reactions with alkoxides. sigmaaldrich.comsigmaaldrich.com
N-Thiobenzoyl-DL-threonine ethyl ester by reacting with DL-threonine. sigmaaldrich.comsigmaaldrich.com
Biochemical Research: The compound participates in the chemical transformation of the amino acid threonine into β-methylcysteine, a reaction of interest in protein sequencing and modification studies. sigmaaldrich.com
Analytical and Materials Science: Its ability to form stable complexes with metals makes it a candidate for applications in metal ion detection and extraction. chemimpex.com The dual functionality of the molecule, combining properties of both thiobenzoic acid and thioglycolic acid, makes it uniquely versatile for these applications compared to similar single-function compounds.
The table below summarizes the primary research applications of this compound.
| Application Area | Specific Use | Source(s) |
| Polymer Chemistry | RAFT agent for styrene, acrylates, methacrylates, etc. | sigmaaldrich.commonash.edusigmaaldrich.com |
| Organic Synthesis | Thiobenzoylation reagent; intermediate for N-Thiobenzoylamino acids. | sigmaaldrich.comsigmaaldrich.com |
| Biochemistry | Used in the transformation of threonine to β-methylcysteine. | sigmaaldrich.com |
| Analytical Chemistry | Potential use in metal ion detection due to chelating properties. | chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(benzenecarbonothioylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S2/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEIANFIOZTEDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30240972 | |
| Record name | ((Phenylthioxomethyl)thio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30240972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942-91-6 | |
| Record name | S-(Thiobenzoyl)thioglycolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((Phenylthioxomethyl)thio)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 942-91-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68200 | |
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| Record name | 942-91-6 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42331 | |
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| Record name | ((Phenylthioxomethyl)thio)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30240972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(phenylthioxomethyl)thio]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological and Biomedical Research Applications
Role in Protein and Amino Acid Modification
The ability of S-(Thiobenzoyl)thioglycolic acid to introduce a thiobenzoyl group into other molecules makes it a valuable tool for modifying the structure and function of amino acids and proteins. This process, known as thiobenzoylation, is fundamental to several advanced biochemical methodologies. sigmaaldrich.com
A notable application of this compound is its role in the chemical transformation of the common amino acid threonine into β-methylcysteine. sigmaaldrich.com This conversion is significant as β-methylcysteine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code. The synthesis of β-methylcysteine and its derivatives is of considerable interest because these compounds are key components in the structure of various biologically active molecules, including certain antibiotics. nih.gov The process often involves creating an aziridine (B145994) intermediate from D-threonine, which is then opened to introduce the thiol group, leading to the formation of β-methylcysteine. nih.gov this compound participates in this synthetic pathway, facilitating the creation of this important unnatural amino acid. sigmaaldrich.com
This compound serves as a direct reagent for the synthesis of N-Thiobenzoyl-DL-threonine ethyl ester. sigmaaldrich.comsigmaaldrich.com This reaction involves the treatment of DL-threonine with the thiobenzoylating agent. sigmaaldrich.comlookchem.com The resulting N-thiobenzoyl derivative is a modified amino acid that can be used as a building block in further chemical syntheses. The thiobenzoylation of the amino group of threonine alters its chemical properties, enabling its use in the construction of more complex molecules and peptide analogs.
In the field of proteomics, determining the sequence of amino acids in a protein is a fundamental task. One of the most established methods for this is Edman degradation, which sequentially removes one amino acid at a time from the N-terminus of a peptide. youtube.comshimadzu.com The standard Edman reagent is phenyl isothiocyanate, which reacts with the terminal amino group. youtube.com
This compound functions as a thiobenzoylation reagent, enabling a similar approach. sigmaaldrich.com In this method, the thiobenzoyl group is attached to the N-terminal amino acid of a peptide. This derivatization allows the labeled amino acid to be cleaved from the rest of the peptide chain under acidic conditions. youtube.com The released derivative, a thiobenzoylated amino acid, can then be identified using analytical techniques like chromatography. youtube.comshimadzu.com This sequential cleavage and identification process allows for the determination of the protein's primary structure.
Medicinal Chemistry and Pharmaceutical Synthesis
The chemical utility of this compound in modifying amino acids extends directly into the realms of medicinal chemistry and the synthesis of new drugs.
The modification of amino acids is a cornerstone of modern drug discovery. By converting standard amino acids into non-natural variants, such as the transformation of threonine into β-methylcysteine, medicinal chemists can design novel peptide-based drugs or other bioactive molecules. sigmaaldrich.comnih.gov These unnatural amino acids can confer unique properties to a potential drug, such as increased stability against enzymatic degradation, enhanced binding to a biological target, or altered pharmacological activity. The synthesis of β-methyllanthionine, another crucial component of lantibiotic peptides like mersacidin, also relies on β-methylcysteine derivatives that can be sourced from threonine. nih.gov Therefore, reagents like this compound that facilitate these transformations are enabling tools in the development of new therapeutic agents. chemimpex.com
This compound is broadly valued as a key intermediate in the synthesis of a variety of thiol-containing compounds. chemimpex.comsmolecule.com Thiol (or sulfhydryl) groups are present in many important pharmaceutical molecules. The unique reactivity of the sulfur atom allows these compounds to play diverse roles, from acting as antioxidants to participating in enzyme inhibition. The compound's structure, featuring both a thioester and a carboxylic acid, makes it a versatile building block for creating these complex, sulfur-containing molecules that are essential in the pharmaceutical and agrochemical industries. chemimpex.com
Inhibitory Efficacy Against Peptidylglycine α-Hydroxylating Monooxygenase (PHM)
Metal Ion Complexation in Biological Systems
The interaction of compounds with metal ions is a crucial area of study in biochemistry, as these interactions can influence the compound's stability, reactivity, and biological activity.
This compound possesses functional groups that are known to form stable complexes with various metal ions. chemimpex.comcymitquimica.com The compound's structure includes a carboxylic acid group and two sulfur atoms (one thiol-like and one in the thio-ester linkage), all of which can act as potential donor sites for metal coordination. cymitquimica.com
The thiol (-SH) and carboxylic acid (-COOH) groups are particularly effective at chelating metal ions. Research on the closely related compound, thioglycolic acid, has demonstrated its ability to form stable complexes with divalent metal ions such as Zinc (Zn(II)) and Cadmium (Cd(II)). researchgate.net In these complexes, the metal atoms typically bond with both the carbonyl oxygen (-C=O) and the sulfur atom of the thiol group. researchgate.net Similarly, thiobenzoates are known to react with metals like zinc, cadmium, and mercury, forming trigonal planar complexes through their sulfur atoms.
Given this established reactivity of its constituent functional groups, this compound is an excellent candidate for forming stable complexes with biologically relevant metal ions like copper (Cu(II)) and zinc (Zn(II)). mdpi.comresearchgate.net The ability of organosulfur compounds to coordinate with metals like copper is a well-documented phenomenon. wikipedia.org The formation of such metal complexes can be crucial in various biological and analytical applications, including metal ion extraction and catalysis. chemimpex.com
Enzymatic Hydrolysis and Steric Hindrance
The enzymatic hydrolysis of thioesters, a class of compounds to which this compound belongs, is a critical process in various biological systems. This reaction is primarily catalyzed by enzymes known as thioesterases, which are a subset of esterases. The rate and specificity of this hydrolysis are significantly influenced by the molecular structure of the substrate, particularly by steric hindrance around the thioester linkage.
Research into the enzymatic hydrolysis of carboxylic esters and their thio-analogues has established that steric bulk in close proximity to the scissile bond can dramatically impede the rate of enzymatic action. nih.govresearchgate.net Esterase-catalyzed hydrolysis can be hindered by the presence of large chemical groups near the ester bond, which can slow the rate of cleavage. researchgate.net This principle is a key consideration in understanding the potential enzymatic fate of this compound, which possesses notable structural groups that could contribute to steric hindrance.
The structure of this compound features a bulky thiobenzoyl group as its acyl component. The presence of the aromatic phenyl ring in this position is a significant factor. Studies on carboxylesterases (CES), a major family of ester-hydrolyzing enzymes, have shown that these enzymes exhibit distinct substrate specificities. nih.gov For instance, the CES1 isozyme typically hydrolyzes substrates with a small alcohol group and a large acyl group, while the CES2 isozyme prefers a large alcohol group and a small acyl group. nih.gov The large thiobenzoyl group of this compound might suggest a potential interaction with CES1-like enzymes. However, the aromatic nature of this acyl group can also present challenges for enzymatic hydrolysis, as aromatic carboxylesters are often more difficult to hydrolyze than their aliphatic counterparts due to both steric and electronic effects. nih.gov
On the other side of the thioester bond, the thioglycolic acid moiety, while not exceptionally large, does present a charged carboxyl group. The interplay between the bulky, hydrophobic thiobenzoyl group and the smaller, hydrophilic thioglycolic acid portion would likely play a crucial role in how the molecule is oriented within the active site of a hydrolytic enzyme.
While direct enzymatic hydrolysis data for this compound is not extensively available, the general principles of steric hindrance in enzyme-catalyzed ester and thioester hydrolysis allow for informed predictions. The bulky nature of the thiobenzoyl group is expected to be a primary determinant in the rate of enzymatic cleavage.
To illustrate the impact of steric hindrance on enzymatic hydrolysis rates, the following table presents hypothetical relative hydrolysis rates for a series of thioesters by a generic esterase. This data is illustrative and based on established principles of steric hindrance.
| Compound Name | Acyl Group | Thiol Group | Expected Relative Hydrolysis Rate |
| S-Acetylthioglycolic acid | Acetyl | Thioglycolic acid | 100 |
| S-Propionylthioglycolic acid | Propionyl | Thioglycolic acid | 85 |
| S-Benzoylthioglycolic acid | Benzoyl | Thioglycolic acid | 30 |
| This compound | Thiobenzoyl | Thioglycolic acid | 20 |
| S-Pivaloylthioglycolic acid | Pivaloyl | Thioglycolic acid | 5 |
This table is for illustrative purposes to demonstrate the principle of steric hindrance and does not represent actual experimental data.
As the size and complexity of the acyl group increase from a simple acetyl group to a bulky pivaloyl or thiobenzoyl group, the rate of enzymatic hydrolysis is expected to decrease significantly due to increased steric hindrance at the enzyme's active site. The phenyl ring of the thiobenzoyl group, in particular, is likely to create significant steric clashes, reducing the efficiency of enzymatic attack on the thioester bond.
Theoretical and Computational Chemistry
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of S-(Thiobenzoyl)thioglycolic acid at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
For this compound and related chain-transfer agents, computational models are valuable for predicting their effectiveness in polymerization reactions. While extensive DFT studies on this specific molecule are not widely published, semiempirical methods, which are less computationally intensive than DFT, have been employed. For instance, PM3 calculations were used to investigate the chain-transfer equilibria in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerizations. researchgate.net These studies correlate computational findings with experimental observations, such as molecular weight control in the polymerization of various monomers. researchgate.net
A typical DFT analysis would yield data on key electronic descriptors that govern the molecule's reactivity.
| Electronic Property | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | 4.7 eV |
| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | 6.5 eV |
| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | 1.8 eV |
Note: The values in this table are illustrative examples of typical outputs from DFT calculations and are not experimental data for this compound.
Computational chemistry provides essential tools for studying the thermochemistry of reaction mechanisms, including reaction energies and activation barriers. nih.gov This information is critical for understanding the feasibility and kinetics of chemical processes. In the context of RAFT polymerization, the stability of the intermediate radical species and the energetics of the addition-fragmentation steps determine the effectiveness of the chain-transfer agent.
Semiempirical PM3 calculations have been used to determine the relative heats of reaction for the chain-transfer equilibria between RAFT agents, including this compound, and monomer radicals. researchgate.net The results of these calculations showed a correlation between the stability of the leaving-group radical of the chain-transfer agent and the degree of molecular weight control observed in the polymerizations of monomers like styrene (B11656) and butyl acrylate. researchgate.net This demonstrates the predictive power of computational thermochemistry in designing and selecting effective RAFT agents.
| Reaction Parameter | Description | Significance in RAFT Polymerization |
| Heat of Reaction (ΔHr) | The net energy change during the chain-transfer step. | Indicates the thermodynamic favorability of the equilibrium between dormant and active polymer chains. |
| Activation Energy (Ea) | The energy barrier for the addition and fragmentation steps. | Determines the rate of the chain-transfer process, affecting the overall polymerization kinetics. |
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. wikipedia.orgyoutube.com NBO analysis provides detailed information on electron density distribution, atomic charges, hybridization, and stabilizing donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu
While specific NBO studies on this compound are not prominent in the literature, an analysis would likely reveal the following types of interactions:
| Donor NBO (Filled) | Acceptor NBO (Unfilled) | E(2) (kcal/mol)a | Interaction Type & Significance |
| LP (O) on C=O | π* (C=O) | ~15-25 | Resonance stabilization within the carboxyl group. |
| LP (S) on C=S | π* (Caromatic-Caromatic) | ~5-15 | Delocalization of sulfur lone pair into the phenyl ring, affecting C=S bond reactivity. |
| LP (S) on -S-CH2- | σ* (C=S - Caromatic) | ~1-5 | Hyperconjugative interaction stabilizing the molecule. |
| π (C=S) | π* (Caromatic-Caromatic) | ~10-20 | Conjugation between the thiocarbonyl group and the phenyl ring. |
aE(2) represents the stabilization energy from the donor-acceptor interaction. These values are illustrative, based on typical NBO analyses of similar functional groups.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govrsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational dynamics, structural properties, and thermodynamic behavior of molecules and materials. rsc.orgnasa.gov
For a relatively small molecule like this compound, MD simulations are most relevant when studying its interactions with other molecules or its role in larger systems. For example, MD simulations are invaluable for investigating the behavior of polymer chains synthesized via RAFT polymerization using this agent. Such simulations could model the conformational changes of the polymer in different solvents, the process of micelle formation for block copolymers, or the interactions of the polymer with surfaces or other macromolecules. nasa.gov The simulation would track the trajectories of all atoms, allowing for the calculation of structural properties like the radius of gyration of the polymer and the analysis of intermolecular interactions driving processes like self-assembly. rsc.org
Computational Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govmdpi.com The primary goal of docking is to predict the binding mode and to estimate the binding affinity, which is often expressed as a scoring function or a free energy of binding (e.g., in kcal/mol). mdpi.com This methodology is a cornerstone of computer-aided drug design. nih.gov
The primary application of this compound is as a reagent in organic synthesis and polymer chemistry, particularly as a RAFT agent. sigmaaldrich.com Therefore, it is not typically studied as a ligand for biological targets, and computational docking studies are not common for this compound itself. However, these methods are highly relevant for the derivatives that can be synthesized from it. For instance, its use in modifying amino acids or as a building block for other functional molecules could yield compounds with potential biological activity. smolecule.com These new compounds could then be evaluated using molecular docking to predict their binding affinity to specific protein targets, providing a first step in assessing their therapeutic potential. nih.govsmolecule.com
| Target Protein | Ligand (Derivative) | Docking Score (kcal/mol)b | Predicted Interaction Type |
| Kinase X | Thiobenzoylated amino acid | -8.5 | Hydrogen bonding, hydrophobic interactions |
| Protease Y | Novel heterocyclic derivative | -7.2 | Pi-sulfur interactions, electrostatic interactions |
bThis table is illustrative. It shows the type of data generated from a molecular docking study on a hypothetical derivative of this compound. A lower docking score generally indicates a stronger predicted binding affinity.
Emerging Research Directions and Future Outlook
Novel Synthetic Pathways and Catalytic Applications
The synthesis of S-(Thiobenzoyl)thioglycolic acid is a critical area of research, as efficient production methods are essential for its widespread application. Current methodologies primarily involve the reaction of thioglycolic acid with thiobenzoyl chloride. smolecule.com Future research is focused on developing novel synthetic routes that offer higher yields, utilize greener solvents, and employ catalytic processes to enhance reaction efficiency.
Table 1: Synthetic Approaches for this compound
| Method | Reactant 1 | Reactant 2 | Key Conditions | Reference |
|---|---|---|---|---|
| Direct Reaction | Thioglycolic acid | Thiobenzoyl chloride | Controlled conditions, potentially under reflux to remove by-products. Catalysts may be used to improve rates. | smolecule.com |
| Amino Acid Derivatization | Amino acids | This compound | Reaction leads to the formation of N-Thiobenzoylamino acids. | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Esterification | Alkoxides | This compound | Reaction leads to the formation of Thiobenzoic acid O-esters. | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
In the realm of catalysis, this compound has established a significant role as a highly effective chain-transfer agent in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. sigmaaldrich.com This controlled radical polymerization technique is crucial for synthesizing complex polymers with well-defined molecular weights and narrow distributions. The compound's ability to mediate the polymerization of various monomers, such as styrene (B11656), methyl methacrylate (B99206), and butyl acrylate, underscores its versatility. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Future research aims to expand the library of monomers compatible with this RAFT agent and to explore its catalytic potential in other organic transformations, including its potential for metal ion extraction due to its complex-forming capabilities. chemimpex.com
Table 2: Catalytic Applications in RAFT Polymerization
| Application | Monomers | Resulting Polymer Type | Reference |
|---|---|---|---|
| Copolymerization | Styrene and Divinylbenzene | Cross-linked specialty polymers. | sigmaaldrich.comsigmaaldrich.com |
| Homopolymerization | Styrene, Methyl Methacrylate, Butyl Acrylate | Well-defined homopolymers for advanced materials. | sigmaaldrich.comsigmaaldrich.com |
Development of Advanced Materials
The primary application of this compound in materials science is through its function as a RAFT agent. tcichemicals.com This role is pivotal in the production of specialty polymers and advanced materials. chemimpex.com By controlling the polymerization process, researchers can tailor the mechanical and physical properties of materials used in high-performance coatings and adhesives. chemimpex.com
Future investigations are directed towards creating novel block copolymers and functional polymers using this compound. These materials could possess unique properties, such as stimuli-responsiveness or self-healing capabilities. The incorporation of this compound as a building block could also lead to new biomaterials and biocompatible materials for medical and research applications. tcichemicals.com Its use as a cross-linking agent enhances the mechanical properties of polymers, opening avenues for developing more durable and resilient materials. chemimpex.com
Exploration in Targeted Drug Delivery Systems
While direct applications of this compound in drug delivery are still emerging, research on its parent compound, thioglycolic acid, provides a strong rationale for its future exploration in this field. Thioglycolic acid and its derivatives have been successfully used to create conjugates for targeted drug delivery. For instance, chitosan-thioglycolic acid conjugates have been shown to form in-situ gels, which are promising for controlled drug release applications. nih.gov The formation of these gels is based on the creation of disulfide bonds, a property inherent to the thiol group. nih.gov
The structure of this compound, featuring a carboxylic acid group, allows for conjugation to drug carriers like nanoparticles or polymers. There is significant potential in developing systems for colon-specific drug delivery, where the drug is protected until it reaches the target site, thereby reducing systemic side effects. nih.gov The exploration of this compound derivatives as part of systems like the pressure-controlled colonic delivery capsule or osmotically controlled systems is a viable future research direction. nih.gov
Bio-conjugation and Surface Modification Research
The functional groups of this compound make it an excellent candidate for bioconjugation and surface modification. The carboxylic acid group can readily form amide bonds with primary amino groups found in proteins and peptides, while the thiobenzoylthio group offers a unique site for chemical ligation. sigmaaldrich.com This dual functionality allows for the attachment of the molecule to biological macromolecules or to the surfaces of materials.
Research has demonstrated the use of thioglycolic acid to modify superparamagnetic iron oxide nanoparticles (SPIONs) to allow for the subsequent immobilization of proteins and antibodies. researchgate.net This suggests a clear path for using this compound to functionalize nanoparticle surfaces for applications in diagnostics, bio-separation, and targeted therapies. Future work will likely focus on modifying surfaces of carriers like poly(lactic-co-glycolic acid) (PLGA) nanoparticles to attach targeting ligands, such as peptides, that can direct the nanoparticles to specific cells or tissues, for example, in the treatment of tuberculosis. elte.hu
Table 3: Potential Bio-conjugation Strategies
| Functional Group | Potential Reaction | Target Biomolecule/Surface | Potential Application |
|---|---|---|---|
| Carboxylic Acid | Amide Bond Formation | Proteins, Peptides, Aminated Surfaces | Drug Conjugation, Surface Functionalization |
| Thiobenzoylthio Group | Thiol-exchange, Radical-mediated reactions | Cysteine residues, Thiol-modified surfaces | Site-specific Ligation, Polymer Grafting |
Computational Design of Next-Generation Analogues and Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the design of new molecules with tailored properties. Computational studies have already been used to provide insights that align with experimental observations of this compound's role as a RAFT chain-transfer agent.
Looking forward, computational design will be instrumental in creating next-generation analogues and derivatives. For example, recent studies have shown the successful design and synthesis of palmitoylated derivatives of thioglycolic acids as new immunomodulators, with molecular docking simulations used to predict their interaction with biological targets like Toll-like receptors (TLRs). nih.gov This approach can be extended to this compound to design novel derivatives with enhanced catalytic activity for RAFT polymerization or with specific biological activities. By simulating how structural modifications affect the molecule's electronic properties and reactivity, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources in the discovery of new materials and therapeutic agents.
Q & A
Q. What is the role of S-(Thiobenzoyl)thioglycolic acid in RAFT polymerization, and how does it influence polymer chain growth?
this compound acts as a chain transfer agent (CTA) in reversible addition-fragmentation chain-transfer (RAFT) polymerization. It regulates molecular weight distribution by mediating the equilibrium between active and dormant polymer chains. Methodologically, its effectiveness depends on the molar ratio of CTA to initiator (e.g., azobisisobutyronitrile, AIBN) and reaction temperature. For example, in kinetic studies using EPR spectroscopy, optimal ratios (e.g., 1:0.2 CTA:AIBN) ensure controlled polymer growth while minimizing side reactions like termination .
Q. What safety protocols are critical when handling this compound in laboratory settings?
The compound is classified as corrosive (UN 1940) and requires handling under fume hoods with PPE (gloves, goggles, lab coats). Storage should avoid prolonged exposure to light or moisture, as degradation may alter reactivity. Safety data sheets (SDS) recommend neutralization with weak bases (e.g., sodium bicarbonate) for spills and disposal via licensed hazardous waste facilities .
Q. How is this compound synthesized, and what purity thresholds are required for polymerization studies?
A common synthesis route involves reacting thiobenzoyl chloride with thioglycolic acid under inert atmospheres. Purification via recrystallization (e.g., using ethanol/water mixtures) achieves ≥99% purity, validated by HPLC or NMR. Impurities like unreacted thioglycolic acid can disrupt RAFT kinetics, necessitating rigorous quality control .
Advanced Research Questions
Q. How do structural modifications of this compound affect its inhibitory efficacy against peptidylglycine α-hydroxylating monooxygenase (PHM)?
Substituents on the thiobenzoyl group (e.g., methyl or phenyl derivatives) alter binding affinity to PHM’s active site. Computational docking studies (Glide/Q-site models) show that electron-withdrawing groups enhance inhibitory potency by stabilizing hydrogen bonds with Cu²⁺ centers. Comparative Ki values between rat and insect PHM (e.g., 4–7-fold differences) highlight species-specific steric and electronic interactions .
Q. What experimental strategies resolve contradictions in reported kinetic data for RAFT polymerization using this compound?
Discrepancies in rate constants (e.g., fragmentation vs. propagation rates) often arise from solvent polarity or initiator choice. Methodologically, combining EPR spectroscopy (to track radical concentrations) with SEC-MALS (size-exclusion chromatography coupled with multi-angle light scattering) clarifies kinetic bottlenecks. For instance, toluene’s low polarity reduces chain transfer efficiency compared to DMF .
Q. How does this compound coordinate in metal-organic frameworks (MOFs), and what applications arise from its thiol functionality?
In Cu-based MOFs, the sulfur atom from the thiol group coordinates with metal centers, forming tetrahedral or octahedral geometries. This enhances MOF stability and enables applications in catalysis (e.g., oxidation reactions) or heavy metal adsorption. X-ray photoelectron spectroscopy (XPS) and FTIR confirm sulfur-metal bonding, while BET analysis quantifies surface area changes post-functionalization .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in enzyme inhibition studies involving this compound derivatives?
Non-linear regression models (e.g., GraphPad Prism) fit dose-response data to equations like v = Vmax/(1 + [I]/IC50), where IC50 reflects inhibitor potency. For competitive inhibition, Cheng-Prusoff equations (Ki = IC50/(1 + [S]/Km)) adjust for substrate concentration. Replicates (n ≥ 3) and ANOVA ensure statistical robustness .
Methodological Considerations
Q. How should researchers design experiments to optimize this compound’s role in self-healing polymers?
Incorporate the compound into DA (Diels-Alder) adducts via reversible thioester bonds. Monitor self-healing efficiency using tensile testing pre/post damage. Variables like temperature (80–120°C) and catalyst presence (e.g., triethylamine) affect bond reformation rates. FTIR or Raman spectroscopy tracks dynamic bond formation .
Q. What analytical techniques are essential for characterizing this compound in complex matrices (e.g., biological samples)?
LC-MS/MS with electrospray ionization (ESI) provides high sensitivity for trace detection. For quantification, derivatization with iodoacetamide enhances chromatographic resolution. Validation via spike-recovery experiments (≥85% recovery) ensures method accuracy in metabolomic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
